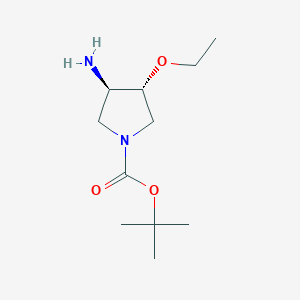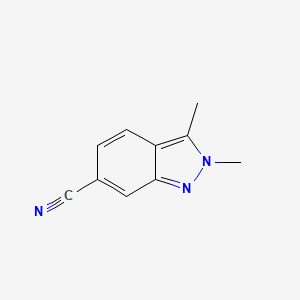![molecular formula C7H3BrClN3 B3092718 7-Bromo-2-chloropyrido[3,2-d]pyrimidine CAS No. 1234615-87-2](/img/structure/B3092718.png)
7-Bromo-2-chloropyrido[3,2-d]pyrimidine
描述
7-Bromo-2-chloropyrido[3,2-d]pyrimidine: is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridopyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine typically involves the halogenation of pyridopyrimidine derivatives. One common method is the bromination of 2-chloropyrido[3,2-d]pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: 7-Bromo-2-chloropyrido[3,2-d]pyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where it forms carbon-carbon bonds with aryl or vinyl groups. Palladium catalysts are typically used in these reactions.
Reduction Reactions: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux.
Coupling Reactions: Aryl or vinyl halides, palladium catalysts, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3); solvents like toluene or ethanol; temperatures ranging from 80°C to 120°C.
Reduction Reactions: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); solvents like tetrahydrofuran (THF) or ethanol; temperatures ranging from 0°C to room temperature.
Major Products Formed:
Substitution Reactions: Azido, thiocyanato, or amino derivatives of pyridopyrimidine.
Coupling Reactions: Biaryl or vinyl-substituted pyridopyrimidine derivatives.
Reduction Reactions: Reduced forms of pyridopyrimidine with hydrogen replacing the halogen atoms.
科学研究应用
Chemistry: 7-Bromo-2-chloropyrido[3,2-d]pyrimidine is widely used as a precursor in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions of halogenated heterocycles with biological targets. It serves as a model compound for investigating the effects of halogen substitution on biological activity.
Medicine: The unique structural features of this compound make it a potential candidate for drug development. It has been explored for its activity against various diseases, including cancer and infectious diseases. Its derivatives have shown promise as kinase inhibitors and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various commercial products.
作用机制
The mechanism of action of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine is primarily based on its ability to interact with specific molecular targets. The halogen atoms in the compound can form halogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyridopyrimidine core can engage in π-π stacking interactions with aromatic residues in proteins, affecting their activity.
Molecular Targets and Pathways:
Kinases: The compound and its derivatives can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
DNA: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Receptors: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
相似化合物的比较
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 5-Bromo-2-chloropyrido[3,2-d]pyrimidine
- 6-Bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine
- 7-Bromothieno[3,2-d]pyrimidine
Comparison: 7-Bromo-2-chloropyrido[3,2-d]pyrimidine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridopyrimidine ring. This positioning influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a distinct and valuable compound for various applications.
属性
IUPAC Name |
7-bromo-2-chloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAAYHNKMQHAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=CN=C(N=C21)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid](/img/structure/B3092639.png)





![4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B3092702.png)
![5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3092705.png)




![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)

